molecular formula C14H17N3O2 B13766064 2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole CAS No. 61532-58-9

2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole

Cat. No.: B13766064
CAS No.: 61532-58-9
M. Wt: 259.30 g/mol
InChI Key: NSSAFCANJDSBPV-UHFFFAOYSA-N
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Description

Oxazolo[3,2-a]benzimidazole,2,3-dihydro-2-(4-morpholinylmethyl)- is a heterocyclic compound that combines the structural features of oxazole and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[3,2-a]benzimidazole,2,3-dihydro-2-(4-morpholinylmethyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with an oxazole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include heating under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Oxazolo[3,2-a]benzimidazole,2,3-dihydro-2-(4-morpholinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,2-a]benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Oxazolo[3,2-a]benzimidazole,2,3-dihydro-2-(4-morpholinylmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo[3,2-a]benzimidazole,2,3-dihydro-2-(4-morpholinylmethyl)- is unique due to its specific combination of oxazole and benzimidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61532-58-9

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazole

InChI

InChI=1S/C14H17N3O2/c1-2-4-13-12(3-1)15-14-17(13)10-11(19-14)9-16-5-7-18-8-6-16/h1-4,11H,5-10H2

InChI Key

NSSAFCANJDSBPV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2CN3C4=CC=CC=C4N=C3O2

Origin of Product

United States

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